1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Overview
Description
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is a compound with the molecular formula C6H2BrClFNO2 . It has a molecular weight of 254.44 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound could involve multiple steps including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta directing group, which means that the first step needs to be the nitration .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2BrClFNO2/c7-4-1-3 (8)2-5 (6 (4)9)10 (11)12/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The compound could undergo various reactions. For instance, it could participate in electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 254.44 and a monoisotopic mass of 252.894135 Da .Scientific Research Applications
Anisotropic Displacement Parameters
Research by Mroz et al. (2020) focused on calculating anisotropic displacement parameters for isomorphous compounds like 1-(halomethyl)-3-nitrobenzene, which includes halogens such as chloro and bromo, similar to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Their findings, based on both theoretical and experimental approaches, contribute to understanding the structural dynamics of such compounds (Mroz et al., 2020).
Metabolic Studies
A study by Bray et al. (1958) investigated the metabolism of chloromononitrobenzene series compounds, including those structurally related to this compound. Their research is significant for understanding the metabolic pathways and transformations of such compounds in biological systems (Bray et al., 1958).
Vibrational Spectroscopy
Reddy and Rao (1994) conducted a study involving zero-order normal coordinate analysis for vibrations in compounds similar to this compound. Their research contributes to understanding the vibrational properties of such halogenated nitrobenzenes, which is crucial in fields like molecular spectroscopy and material science (Reddy & Rao, 1994).
Electrochemical Studies
Horio et al. (1996) explored the electrochemical fluorination of aromatic compounds, including halobenzenes related to this compound. Their research provides insights into the chemical reactions and mechanisms involved in the electrochemical processing of such compounds (Horio et al., 1996).
Electron Paramagnetic Resonance Spectra
Mock and Grimsrud (1989) conducted a study on the electron photodetachment spectra of molecular radical anions of nitroaromatic hydrocarbons, including those with halogen substituents similar to this compound. Their research contributes to the understanding of the electronic properties of such compounds, which is important in fields like materials science and electronics (Mock & Grimsrud, 1989).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLAZXFXRUYJNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1679357-80-2 | |
Record name | 3-BROMO-5-CHLORO-2-FLUORONITROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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